2-chloromethyl-2-methylnorbornane chemical structure and properties
2-chloromethyl-2-methylnorbornane chemical structure and properties
An In-Depth Technical Guide to 2-Chloromethyl-2-methylnorbornane: Structure, Properties, and Synthetic Considerations
Introduction
The bicyclo[2.2.1]heptane, or norbornane, framework is a rigid and sterically defined scaffold that has garnered significant interest in medicinal chemistry and materials science. Its unique three-dimensional structure allows for precise spatial positioning of functional groups, making it an attractive building block for designing molecules with specific biological activities. The incorporation of reactive functionalities onto the norbornane core provides a versatile platform for the synthesis of novel therapeutic agents and molecular probes. This guide provides a comprehensive technical overview of 2-chloromethyl-2-methylnorbornane, a derivative with potential applications in drug discovery. Due to the limited availability of direct experimental data for this specific compound in public-domain literature, this guide will leverage established principles of norbornane chemistry and draw analogies from structurally related compounds to present a scientifically grounded perspective on its structure, properties, and synthesis.
Chemical Structure and Stereochemistry
The systematic IUPAC name for 2-chloromethyl-2-methylnorbornane is 2-(chloromethyl)-2-methylbicyclo[2.2.1]heptane. The structure consists of a norbornane skeleton with a chloromethyl group and a methyl group attached to the C2 position.
Caption: 2D representation of 2-chloromethyl-2-methylnorbornane.
The rigid, bridged structure of the norbornane system gives rise to distinct stereochemical isomers. The substituents on the six-membered rings can be oriented either exo (pointing away from the C7 bridge) or endo (pointing towards the C7 bridge). For 2-chloromethyl-2-methylnorbornane, the substituents are on a quaternary center, so the exo/endo descriptors apply to the orientation of groups on other carbons of the ring. The molecule is chiral, and its synthesis would typically result in a racemic mixture of enantiomers.
Physicochemical and Spectroscopic Properties (Predicted)
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₉H₁₅Cl | |
| Molecular Weight | 158.67 g/mol | |
| Appearance | Colorless liquid | Analogy with other small chlorinated hydrocarbons. |
| Boiling Point | ~180-200 °C | Higher than 2-chloronorbornane due to increased molecular weight. |
| Solubility | Insoluble in water; soluble in organic solvents. | Typical for nonpolar organic halides. |
| CAS Number | Not assigned. |
Spectroscopic Characterization Highlights (Predicted)
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¹H NMR: The spectrum would be complex due to the rigid bicyclic system and the diastereotopic protons. Key signals would include a singlet for the methyl group and a singlet or a pair of doublets for the diastereotopic protons of the chloromethyl group. The norbornane ring protons would appear as a series of complex multiplets in the upfield region.
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¹³C NMR: The spectrum would show nine distinct carbon signals. The quaternary carbon at C2 would be a key feature, along with the signals for the methyl and chloromethyl carbons.
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Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching and bending vibrations for the alkyl groups and a C-Cl stretching vibration, typically in the 600-800 cm⁻¹ region.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, indicative of the presence of a chlorine atom. Fragmentation would likely involve the loss of the chloromethyl group or a chlorine radical.
Synthesis and Reactivity
A plausible synthetic route to 2-chloromethyl-2-methylnorbornane would involve the conversion of a corresponding alcohol, (2-methylbicyclo[2.2.1]heptan-2-yl)methanol, to the chloride. This precursor alcohol could potentially be synthesized from 2-norbornanone through a Grignard reaction with methylmagnesium bromide to form 2-methyl-2-norbornanol, followed by hydroformylation and reduction, though this would be a multi-step process.
A more direct conceptual pathway would start from a suitable precursor like 2-methyl-2-norbornanecarboxylic acid.
Proposed Synthetic Workflow:
Caption: Proposed synthetic pathway to 2-chloromethyl-2-methylnorbornane.
Experimental Protocol (Hypothetical)
Step 1: Reduction of 2-Methyl-2-norbornanecarboxylic Acid
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 2-methyl-2-norbornanecarboxylic acid in anhydrous diethyl ether is prepared.
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The flask is cooled in an ice bath.
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Lithium aluminum hydride (LiAlH₄) is added portion-wise with careful stirring.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
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The reaction is quenched by the sequential and careful addition of water, followed by a sodium hydroxide solution, and then more water.
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The resulting solids are filtered off, and the organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield (2-methylnorbornan-2-yl)methanol.
Step 2: Chlorination of (2-Methylnorbornan-2-yl)methanol
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The crude (2-methylnorbornan-2-yl)methanol is dissolved in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.
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The solution is cooled in an ice bath.
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Thionyl chloride (SOCl₂) is added dropwise with stirring. A small amount of a base like pyridine may be added to neutralize the HCl generated.
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The reaction mixture is stirred at room temperature until completion (monitored by TLC or GC).
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The reaction mixture is carefully poured into ice water to quench the excess thionyl chloride.
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The organic layer is separated, washed with a saturated sodium bicarbonate solution, then with brine, and finally dried over anhydrous sodium sulfate.
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The solvent is removed by rotary evaporation, and the crude product can be purified by distillation or column chromatography to yield 2-chloromethyl-2-methylnorbornane.
Reactivity
The primary site of reactivity in 2-chloromethyl-2-methylnorbornane is the C-Cl bond. The chloromethyl group is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions (Sₙ2). However, the steric hindrance from the bulky norbornane scaffold, particularly the adjacent methyl group, may slow down the rate of Sₙ2 reactions compared to less hindered primary alkyl halides. Elimination reactions (E2) are also possible with a strong, sterically hindered base.
Potential Applications in Drug Development
The norbornane scaffold is a known "privileged" structure in medicinal chemistry, appearing in various biologically active compounds.[1] The rigidity of the norbornane framework can help in locking a molecule into a specific conformation, which can be advantageous for binding to a biological target.
The introduction of a chloromethyl group provides a handle for further functionalization. This reactive group can be used to attach the norbornane moiety to other molecules of interest, such as pharmacophores or linker units for antibody-drug conjugates. The presence of chlorine can also influence the pharmacokinetic properties of a molecule. Halogen atoms, including chlorine, are prevalent in many FDA-approved drugs and can enhance properties like membrane permeability and metabolic stability.[2]
The methyl group at the C2 position can also play a role in modulating the biological activity and pharmacokinetic profile. It can provide beneficial steric interactions with a target protein or block metabolic pathways.
Safety and Handling
While a specific safety data sheet for 2-chloromethyl-2-methylnorbornane is not available, general precautions for handling chlorinated hydrocarbons and alkyl halides should be followed:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3][4]
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Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[5][6]
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[4][5]
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Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
2-Chloromethyl-2-methylnorbornane represents an intriguing, albeit underexplored, chemical entity. Its combination of a rigid norbornane scaffold with a reactive chloromethyl group and a modulating methyl group makes it a potentially valuable building block in the synthesis of novel compounds for drug discovery and other applications. While direct experimental data is sparse, a solid understanding of its properties, synthesis, and reactivity can be inferred from the rich chemistry of related norbornane derivatives. Further research into this and similar molecules could unlock new avenues in the design of targeted therapeutics and functional materials.
References
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Scribd. (n.d.). Experiment 14-Synthesis of 2-Chloro-2-Methylbutane. Retrieved from [Link]
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PubChem. (n.d.). Norbornane, 2-chloro-7,7-dimethyl-, exo-. National Center for Biotechnology Information. Retrieved from [Link]
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Wang, T., et al. (2019). Highly efficient approach to the synthesis of 2‐Chloro‐2‐methylbutane in a continuous‐flow microreactor. Journal of Flow Chemistry, 9(4), 235-241. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Chloro-2-methyl-butane. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-2-norbornene. National Center for Biotechnology Information. Retrieved from [Link]
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G. S. S. S. N. S. Kumar, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113642. Retrieved from [Link]
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Organic Chemistry at CU Boulder. (2021, January 28). Experiment XII: Synthesis of 2-Chloro-2-methylbutane [Video]. YouTube. Retrieved from [Link] (Note: A representative YouTube link is used as the original may not be stable).
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NIST. (n.d.). 2-Norbornene. NIST WebBook. Retrieved from [Link]
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